(8-bromoquinolin-5-yl)methanol
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Overview
Description
(8-Bromoquinolin-5-yl)methanol is a chemical compound that belongs to the family of quinoline derivatives. It is an organic molecule that contains a bromine substituent and a hydroxyl group attached to the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (8-bromoquinolin-5-yl)methanol typically involves the bromination of quinoline followed by the introduction of a hydroxyl group. One common method includes:
Bromination of Quinoline: Quinoline is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst to introduce the bromine atom at the 8-position.
Hydroxylation: The brominated quinoline is then subjected to a hydroxylation reaction using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to introduce the hydroxyl group at the 5-position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: (8-Bromoquinolin-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The bromine substituent can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), hydrogen gas
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products:
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of quinoline derivatives without the bromine substituent
Substitution: Formation of various substituted quinoline derivatives
Scientific Research Applications
(8-Bromoquinolin-5-yl)methanol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (8-bromoquinolin-5-yl)methanol involves its interaction with specific molecular targets and pathways. The bromine substituent and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
(8-Bromoquinolin-5-yl)methanol can be compared with other quinoline derivatives, such as:
(8-Chloroquinolin-5-yl)methanol: Similar structure but with a chlorine substituent instead of bromine.
(8-Fluoroquinolin-5-yl)methanol: Similar structure but with a fluorine substituent instead of bromine.
(8-Iodoquinolin-5-yl)methanol: Similar structure but with an iodine substituent instead of bromine.
Uniqueness: The presence of the bromine substituent in this compound imparts unique chemical properties, such as higher reactivity in substitution reactions and distinct biological activities compared to its chloro, fluoro, and iodo counterparts.
Properties
CAS No. |
943847-25-4 |
---|---|
Molecular Formula |
C10H8BrNO |
Molecular Weight |
238.1 |
Purity |
95 |
Origin of Product |
United States |
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